molecular formula C12H12Cl2O3 B12665218 1-Phenylethyl 2,2-dichloroacetoacetate CAS No. 85153-57-7

1-Phenylethyl 2,2-dichloroacetoacetate

Cat. No.: B12665218
CAS No.: 85153-57-7
M. Wt: 275.12 g/mol
InChI Key: LRVRGCXZUQMFGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Phenylethyl 2,2-dichloroacetoacetate typically involves the esterification of 2,2-dichloroacetoacetic acid with 1-phenylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenylethyl 2,2-dichloroacetoacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-Phenylethyl 2,2-dichloroacetoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylethyl 2,2-dichloroacetoacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 2,2-dichloroacetoacetic acid and 1-phenylethanol, which can further participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

1-Phenylethyl 2,2-dichloroacetoacetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

85153-57-7

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

1-phenylethyl 2,2-dichloro-3-oxobutanoate

InChI

InChI=1S/C12H12Cl2O3/c1-8(10-6-4-3-5-7-10)17-11(16)12(13,14)9(2)15/h3-8H,1-2H3

InChI Key

LRVRGCXZUQMFGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)(Cl)Cl

Origin of Product

United States

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